ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate
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Overview
Description
Ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, which often involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Enamine: The enamine can be formed by reacting the indole derivative with an appropriate amine under basic conditions.
Esterification: The final step involves the esterification of the enamine with ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
Ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate is unique due to the presence of the trifluoromethyl group and the specific enamine structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H19F3N2O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl (Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenylindol-5-yl)amino]but-2-enoate |
InChI |
InChI=1S/C21H19F3N2O2/c1-3-28-20(27)13-19(21(22,23)24)25-16-9-10-17-15(11-16)12-18(26(17)2)14-7-5-4-6-8-14/h4-13,25H,3H2,1-2H3/b19-13- |
InChI Key |
ISDNFQCOEUFUJP-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)F)\NC1=CC2=C(C=C1)N(C(=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)NC1=CC2=C(C=C1)N(C(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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